Picoprazole

Proton Pump Inhibition Enzyme Kinetics Comparative Pharmacology

Picoprazole is the first proton pump inhibitor (PPI) to enter human clinical trials and serves as a gold-standard reference for H⁺/K⁺-ATPase activity assays and gastric acid secretion models. Its unique inhibition of Cu²⁺-o-phenanthroline-induced Cl⁻ conductance—absent in omeprazole—makes it an irreplaceable molecular tool for dissecting proton pump/ion channel coupling. With well-defined IC₅₀ values of 3.1 ± 0.4 µM (enzyme) and 3.9 ± 0.7 µM (parietal cell function), it provides reproducible inter-assay benchmarking. Available in ≥98% purity, it is the definitive comparator for PPI pharmacology studies, enabling accurate dose selection using established in vivo ED₅₀ data.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4 g/mol
CAS No. 78090-11-6
Cat. No. B1202083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicoprazole
CAS78090-11-6
Synonyms2-((2-(3-methyl)pyridyl-methyl)sulfinyl)-5-methoxycarbonyl-6-methylbenzimidazole
H 149-94
picoprazole
Molecular FormulaC17H17N3O3S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)C(=O)OC)C
InChIInChI=1S/C17H17N3O3S/c1-10-5-4-6-18-15(10)9-24(22)17-19-13-7-11(2)12(16(21)23-3)8-14(13)20-17/h4-8H,9H2,1-3H3,(H,19,20)
InChIKeyASSMECARUIRCML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picoprazole (CAS 78090-11-6): First-Generation Benzimidazole Proton Pump Inhibitor


Picoprazole (CAS 78090-11-6), a substituted benzimidazole derivative, was the first proton pump inhibitor (PPI) to enter human clinical trials for the treatment of acid-related disorders, notably Zollinger-Ellison syndrome [1]. It acts as a specific, concentration-dependent, and non-competitive inhibitor of the gastric H⁺/K⁺-ATPase (the proton pump), the enzyme responsible for the final step of gastric acid secretion in parietal cells [2].

Why Substitution Among Proton Pump Inhibitors is Scientifically Inappropriate Without Specific Comparative Data


Substitution among proton pump inhibitors (PPIs) is not straightforward due to significant differences in their chemical structures, which dictate their activation kinetics, binding specificity to the H⁺/K⁺-ATPase, and acid stability [1]. As a first-generation compound, Picoprazole exhibits a unique pharmacological profile with defined potency and a distinct effect on associated ion channels, specifically Cl⁻ conductance, that is not shared by its direct successor, omeprazole [2]. Its specific characteristics necessitate direct comparative data for informed scientific selection.

Picoprazole (78090-11-6): Quantitative Differentiation Against Direct Analogs and In-Class Alternatives


Direct Comparison: Enzyme Inhibition Potency (IC₅₀) of Picoprazole vs. Omeprazole on Guinea-Pig H⁺/K⁺-ATPase

In a direct head-to-head comparison using partially purified H⁺/K⁺-ATPase from guinea-pig parietal cells, Picoprazole demonstrated a specific inhibitory concentration (IC₅₀) of 3.1 ± 0.4 µM, whereas Omeprazole, the clinical gold standard, exhibited an IC₅₀ of 1.8 ± 0.5 µM [1]. This direct quantitative data establishes a clear potency benchmark, showing Omeprazole is approximately 1.7 times more potent at the enzyme level under these specific in vitro conditions [1].

Proton Pump Inhibition Enzyme Kinetics Comparative Pharmacology

Direct Comparison: Functional Acid Secretion (H⁺) Inhibition Potency in Guinea-Pig Parietal Cells

In a functional assay measuring inhibition of histamine- and dbcAMP-stimulated H⁺ secretion (via 14C-aminopyrine accumulation) in isolated guinea-pig parietal cells, Picoprazole exhibited an IC₅₀ of 3.9 ± 0.7 µM. This was compared to Timoprazole (IC₅₀ = 8.5 ± 1.9 µM) and Omeprazole (IC₅₀ = 0.13 ± 0.03 µM) [1]. The data show a clear potency gradient, with Omeprazole being approximately 30-fold more potent than Picoprazole in this specific functional cellular model [1].

Acid Secretion Parietal Cell Assay Functional Pharmacology

Cross-Study Comparison: In Vivo Antisecretory Potency (ED₅₀) in Dogs

A cross-study comparison of in vivo data from dogs with Heidenhain pouches reveals that the oral antisecretory potency (ED₅₀) of Omeprazole is 3.5 times greater than that of Picoprazole against histamine-stimulated acid secretion [1]. This in vivo potency difference aligns with the in vitro enzyme and functional data, confirming a consistent hierarchy of potency across experimental models [1].

In Vivo Pharmacology Antisecretory Potency Comparative Efficacy

Mechanistic Differentiation: Unique Inhibition of Cl⁻ Conductance Not Shared by Omeprazole

A key mechanistic distinction is that Picoprazole, unlike Omeprazole, dose-dependently inhibits the opening of the Cl⁻ conductance channel associated with the H⁺/K⁺-ATPase, as induced by the cross-linking reagent Cu²⁺-o-phenanthroline [1]. In contrast, Omeprazole does not inhibit this Cl⁻ conductance [1]. This demonstrates that while both are PPIs, their interaction with the functional complex of the proton pump differs, with Picoprazole affecting an ancillary ion channel function that Omeprazole does not [1].

Ion Channel Pharmacology Mechanism of Action Proton Pump Function

Target Specificity: Selective Inhibition of Gastric H⁺/K⁺-ATPase Over Na⁺/K⁺-ATPase

Picoprazole demonstrates a high degree of target specificity, potently inhibiting the gastric H⁺/K⁺-ATPase while having no effect on the related Na⁺/K⁺-ATPase [1]. This selectivity is a fundamental characteristic of the PPI class, and the data confirm Picoprazole adheres to this profile. This is supported by evidence showing that Picoprazole specifically binds to a 100 kDa peptide containing the catalytic center of the H⁺/K⁺-ATPase [1].

Target Specificity Enzyme Selectivity Proton Pump Inhibitor

Mechanism of Inhibition: Non-Competitive and Reversible Kinetics

Detailed kinetic analysis reveals that Picoprazole acts as a non-competitive and reversible inhibitor of the H⁺/K⁺-ATPase enzyme [1]. This mechanism contrasts with the acid-activated, covalent binding typical of later-generation PPIs like Omeprazole and Lansoprazole. This reversible, non-competitive profile offers a different kinetic tool for dissecting enzyme function and drug interactions.

Enzyme Kinetics Inhibition Mechanism Drug-Receptor Interaction

Defined Research Applications for Picoprazole Based on Quantifiable Evidence


Calibration and Validation of In Vitro Proton Pump Assays

Due to its well-defined IC₅₀ values (3.1 ± 0.4 µM for enzyme inhibition, 3.9 ± 0.7 µM for functional acid secretion in parietal cells), Picoprazole serves as an excellent reference standard for calibrating and validating H⁺/K⁺-ATPase activity assays and functional models of gastric acid secretion [1]. Its established potency in direct comparison to Omeprazole provides a reliable benchmark for inter-assay consistency [2].

Investigating the Functional Link Between H⁺/K⁺-ATPase and Associated Cl⁻ Conductance

Picoprazole's unique property of inhibiting Cu²⁺-o-phenanthroline-induced opening of the Cl⁻ conductance channel, a function not shared by Omeprazole, makes it a specific molecular tool for dissecting the structural and functional relationship between the proton pump and its associated ion channels [3]. This application is directly supported by mechanistic studies using Picoprazole as a specific inhibitor.

Comparative Pharmacological Studies of Early vs. Late Generation PPIs

As a first-generation PPI with documented reversible and non-competitive kinetics, Picoprazole is an essential comparator for studies investigating the evolution of PPI pharmacology, particularly the shift towards irreversible, acid-activated covalent inhibitors like Omeprazole [4]. Its use in direct head-to-head studies has already established key potency and selectivity benchmarks that are foundational to the field [1].

In Vivo Studies on Gastric Acid Suppression in Established Animal Models

The established in vivo potency of Picoprazole in canine models, where it is defined as being 3.5 times less potent than oral Omeprazole (ED₅₀ = 1.2 µmol/kg), allows for informed dose selection in follow-up studies [5]. Researchers can use this quantitative in vivo data to design experiments in classic gastric acid secretion models, ensuring appropriate and comparable dosing regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Picoprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.